N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine
Beschreibung
N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is a chemical compound that features a tetrazole ring substituted with a 3,4-dimethoxybenzyl group and a propyl group
Eigenschaften
Molekularformel |
C13H19N5O2 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
KCAMCADFJSXAJV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Substitution with 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the tetrazole intermediate.
Introduction of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. Specific pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-dimethoxybenzyl)-N-propylpropan-1-amine: Similar structure but lacks the tetrazole ring.
3,4-Dimethoxybenzyl alcohol: Contains the 3,4-dimethoxybenzyl group but lacks the tetrazole and propyl groups.
N-(3,4-dimethoxybenzyl)-N,N-dimethylamine: Similar structure but with dimethylamine instead of the tetrazole ring.
Uniqueness
N-(3,4-dimethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
